molecular formula C24H30N2O5 B6121509 Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate

Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate

Cat. No.: B6121509
M. Wt: 426.5 g/mol
InChI Key: BRARRUJHXBKSNI-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and carbamoyl groups, as well as an ethyl ester moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamoyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or carbamoyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar in structure but lacks the dimethoxyphenyl group.

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Another related compound with slight structural differences.

Uniqueness

Ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate is unique due to the presence of the 3,4-dimethoxyphenyl group, which can impart distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-benzyl-1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-4-31-22(27)24(16-18-9-6-5-7-10-18)13-8-14-26(17-24)23(28)25-19-11-12-20(29-2)21(15-19)30-3/h5-7,9-12,15H,4,8,13-14,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARRUJHXBKSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)NC2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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